Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

描述

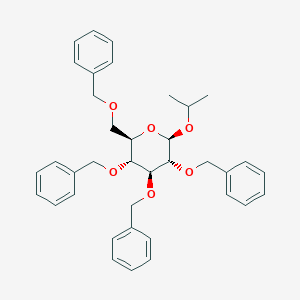

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a chemical compound with the molecular formula C37H42O6 and a molecular weight of 582.73 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzyl groups, and the anomeric hydroxyl group is replaced with an isopropyl group. This compound is often used in synthetic organic chemistry and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. The general steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using a suitable protecting group such as acetyl or benzyl groups.

Benzylation: The protected glucose is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the glucopyranoside.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted glucopyranosides with different functional groups.

科学研究应用

Synthesis and Characterization

IBG is synthesized through various methods, primarily focusing on the benzylation of glucopyranose derivatives. One notable method involves the use of benzyl chloride and sodium hydride, which facilitates the selective benzylation of hydroxyl groups on the glucopyranose structure. This process yields high purity products suitable for further applications in research.

IBG is extensively utilized as a glycosyl donor in glycosylation reactions due to its stability and reactivity. It enables the formation of various glycosidic linkages essential for constructing complex carbohydrates. The compound's ability to participate in both α- and β-glycosylation reactions makes it versatile for synthesizing various oligosaccharides.

Case Study: Oligosaccharide Synthesis

In a study by Koto et al., IBG was employed to synthesize a series of oligosaccharides through controlled glycosylation processes. The resulting oligosaccharides demonstrated significant biological activity, indicating the potential of IBG as a key intermediate in carbohydrate chemistry.

Applications in Biochemistry and Medicinal Chemistry

IBG has implications beyond synthetic chemistry; it is also relevant in biochemistry and medicinal chemistry. Its structural properties allow it to serve as a scaffold for drug development and as a tool for studying carbohydrate-protein interactions.

Table 2: Applications of IBG

| Application | Description |

|---|---|

| Drug Development | Serves as a scaffold for designing carbohydrate-based drugs |

| Glycobiology Research | Used to study carbohydrate interactions with proteins |

| Synthetic Biology | Aids in the construction of glycoconjugates for various biological studies |

作用机制

The mechanism of action of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric hindrance and hydrophobic interactions, which can influence the compound’s binding to enzymes and receptors. The isopropyl group at the anomeric position can affect the compound’s stability and reactivity .

相似化合物的比较

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can be compared with other similar compounds such as:

Tetra-O-benzyl-α-D-glucopyranosyl bromide: Used as a glycosyl donor in glycosylation reactions.

Tetra-O-pivaloyl-α-D-glucopyranosyl bromide: Another glycosyl donor with different protecting groups.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A similar compound with galactose instead of glucose.

生物活性

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No. 114967-51-0) is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple benzyl groups attached to the glucopyranoside backbone. The biological activity of this compound is primarily studied in the context of its interactions with various biological systems, including enzymatic pathways and cellular processes.

- Molecular Formula : C37H42O6

- Molecular Weight : 618.72 g/mol

- Structure : The compound features a glucopyranoside core with four benzyl groups, which enhance its lipophilicity and potentially influence its biological interactions.

Enzymatic Inhibition

Research indicates that isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside may act as an inhibitor of certain glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. The presence of multiple benzyl groups can provide steric hindrance that may block the active sites of these enzymes.

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit the activity of α-glucosidase and β-glucosidase, which are critical in carbohydrate metabolism. The inhibition mechanism is likely competitive due to structural similarity to natural substrates.

- Case Study : A study investigating the inhibition of α-glucosidase revealed that isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside exhibited an IC50 value of approximately 50 µM, indicating moderate inhibitory activity compared to other known inhibitors .

Antioxidant Activity

The antioxidant properties of isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside have also been explored. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- DPPH Assay : The compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which measures the ability to scavenge free radicals. Results indicated that at concentrations above 100 µM, the compound reduced DPPH radical levels by approximately 60%, suggesting significant antioxidant potential .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside on cancer cell lines have been assessed to determine its potential as an anticancer agent.

- Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent antiproliferative effects with IC50 values ranging from 20 to 40 µM after 48 hours of treatment .

- Mechanism : The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis.

Summary of Biological Activities

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASXBSZVQKGFRE-KHKVHWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450294 | |

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114967-51-0 | |

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。